4-(3-Phenylpropoxy)piperidine hydrochloride
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Overview
Description
4-(3-Phenylpropoxy)piperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It has been studied for its potential therapeutic effects in various medical conditions, including pain management and addiction treatment. The compound has a molecular formula of C14H22ClNO and a molecular weight of 255.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropoxy)piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with newly introduced functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in pain management and addiction treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropoxy)piperidine hydrochloride involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, the compound may interact with receptors involved in pain signaling pathways, thereby reducing pain perception .
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenylpropoxy)piperidine: The base compound without the hydrochloride salt.
4-(3-Chloropropoxy)piperidine: A similar compound with a chlorine atom instead of a phenyl group.
4-(3-Methoxypropoxy)piperidine: A derivative with a methoxy group.
Uniqueness
4-(3-Phenylpropoxy)piperidine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the phenylpropoxy group enhances its ability to interact with certain molecular targets, making it a valuable compound for therapeutic research.
Properties
IUPAC Name |
4-(3-phenylpropoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13(6-3-1)7-4-12-16-14-8-10-15-11-9-14;/h1-3,5-6,14-15H,4,7-12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCUUSYQCITRKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589391 |
Source
|
Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745066-62-0 |
Source
|
Record name | 4-(3-Phenylpropoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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